molecular formula C17H13NOS B13088515 2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile

2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile

Cat. No.: B13088515
M. Wt: 279.4 g/mol
InChI Key: ZTTSEEMUHCXKMD-UHFFFAOYSA-N
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Description

2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile core and a methanethioylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile can be achieved through a multi-step reaction process. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methanethioylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is then converted to a nitrile group through a reaction with hydroxylamine hydrochloride in the presence of a base.

    Final Product: The resulting intermediate undergoes a Friedel-Crafts acylation reaction with 3-phenylpropanoic acid to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methanethioyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde
  • 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile

Uniqueness

2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile is unique due to the presence of the methanethioyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13NOS

Molecular Weight

279.4 g/mol

IUPAC Name

2-[3-(4-methanethioylphenyl)propanoyl]benzonitrile

InChI

InChI=1S/C17H13NOS/c18-11-15-3-1-2-4-16(15)17(19)10-9-13-5-7-14(12-20)8-6-13/h1-8,12H,9-10H2

InChI Key

ZTTSEEMUHCXKMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

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